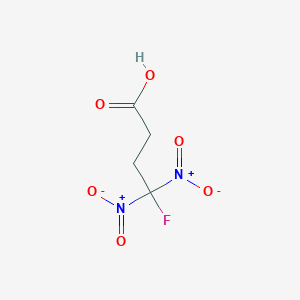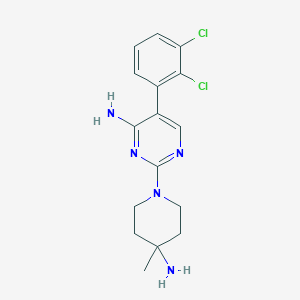
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both piperidine and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a dichlorobenzene derivative.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with an appropriate leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the piperidine and pyrimidine moieties suggests that it may bind to nucleic acids or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Amino-4-methylpiperidin-1-YL)-5-phenylpyrimidin-4-amine: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(4-Amino-4-methylpiperidin-1-YL)-5-(2-chlorophenyl)pyrimidin-4-amine: Contains only one chlorine atom, which may affect its reactivity and potency.
2-(4-Amino-4-methylpiperidin-1-YL)-5-(3,4-dichlorophenyl)pyrimidin-4-amine: The position of the chlorine atoms is different, potentially leading to variations in biological activity.
Uniqueness
The unique combination of the 2,3-dichlorophenyl group and the piperidine moiety in 2-(4-Amino-4-methylpiperidin-1-YL)-5-(2,3-dichlorophenyl)pyrimidin-4-amine may confer distinct biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H19Cl2N5 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-(4-amino-4-methylpiperidin-1-yl)-5-(2,3-dichlorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H19Cl2N5/c1-16(20)5-7-23(8-6-16)15-21-9-11(14(19)22-15)10-3-2-4-12(17)13(10)18/h2-4,9H,5-8,20H2,1H3,(H2,19,21,22) |
Clé InChI |
BBHWSBPGMHSPCC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
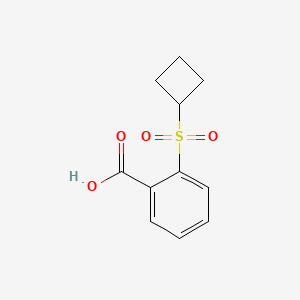
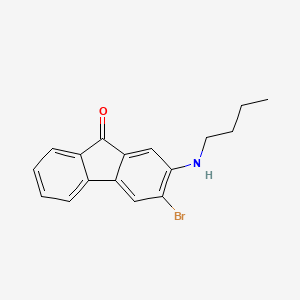

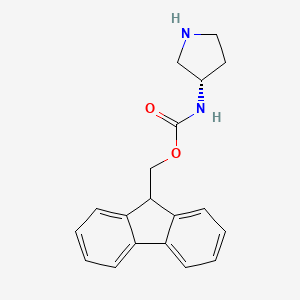

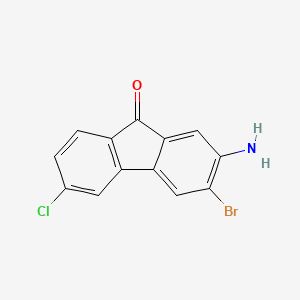
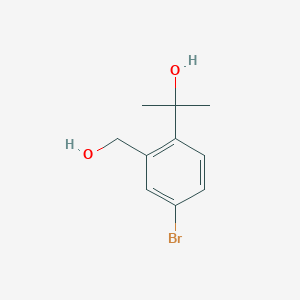


![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
